4-Methoxy-6-(trifluoromethyl)picolinic acid
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Overview
Description
4-Methoxy-6-(trifluoromethyl)picolinic acid is an organic compound with the molecular formula C8H6F3NO3 and a molecular weight of 221.13 g/mol . This compound is a derivative of picolinic acid, which is a pyridinecarboxylic acid. The presence of methoxy and trifluoromethyl groups in its structure makes it a unique compound with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-(trifluoromethyl)picolinic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxypyridine with trifluoromethylating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-(trifluoromethyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-Methoxy-6-(trifluoromethyl)picolinic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-6-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its binding affinity and selectivity for certain targets, making it a valuable compound in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: A pyridinecarboxylic acid with a carboxyl group at the 2-position.
Nicotinic acid:
Isonicotinic acid: With a carboxyl group at the 4-position.
Uniqueness
4-Methoxy-6-(trifluoromethyl)picolinic acid is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C8H6F3NO3 |
---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
4-methoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6F3NO3/c1-15-4-2-5(7(13)14)12-6(3-4)8(9,10)11/h2-3H,1H3,(H,13,14) |
InChI Key |
YAZMDQBNBIFGOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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